2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole

Übersicht

Beschreibung

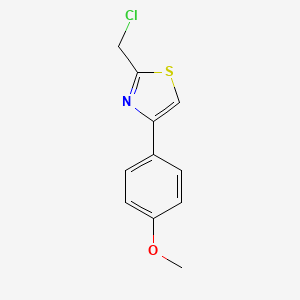

2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a chloromethyl group at the 2-position and a 4-methoxyphenyl group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride (POCl₃) to yield the thiazole ring. The chloromethyl group is introduced by treating the thiazole with chloromethyl methyl ether in the presence of a Lewis acid such as zinc chloride (ZnCl₂).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The thiazole ring can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form the corresponding thiazolidine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Substituted thiazole derivatives with various functional groups.

Oxidation: Thiazole sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antifungal, and anticancer compounds.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex molecules and heterocyclic compounds.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

Industrial Applications: The compound is used in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or receptor blockade.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloromethyl-4-(4-methyl-phenyl)-thiazole

- 2-Chloromethyl-4-(4-hydroxy-phenyl)-thiazole

- 2-Chloromethyl-4-(4-nitro-phenyl)-thiazole

Uniqueness

2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its potential as a pharmacophore in drug design and its utility in organic synthesis.

Biologische Aktivität

2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for its ability to interact with various biological targets due to its electron-rich nature and ability to form hydrogen bonds.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. In studies assessing minimum inhibitory concentrations (MICs) against various bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated promising results, suggesting its potential as a broad-spectrum antimicrobial agent .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Studies have shown that it possesses activity against several fungal strains, including Aspergillus flavus and Candida parapsilosis. The antifungal efficacy was measured through MIC values, revealing effective inhibition at low concentrations .

Anticancer Activity

One of the most notable aspects of this compound is its anticancer potential. It has been studied for its antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. The mechanism of action appears to involve the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : This mechanism is particularly relevant in its anticancer activity, as it prevents cancer cells from successfully completing mitosis.

- Interaction with Enzymes : The compound may interact with specific enzymes involved in microbial metabolism, leading to cell death in bacteria and fungi.

- SAR Insights : The presence of the methoxy group in the phenyl ring enhances the lipophilicity and overall bioactivity of the compound, making it more effective against various biological targets .

Case Studies

Several case studies have documented the successful application of thiazole derivatives in clinical settings. For instance, a study on a series of methoxybenzoyl-thiazoles reported enhanced antiproliferative activities compared to their parent compounds, emphasizing the importance of structural modifications in improving therapeutic efficacy .

Another study highlighted the anticonvulsant properties of thiazole derivatives, providing insights into their potential use in treating neurological disorders alongside their anticancer applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloromethyl-4-(4-methoxyphenyl)-thiazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Hantzsch thiazole formation, involving α-haloketones and thiourea derivatives under acidic/basic conditions . For example, 4-(4-chlorophenyl)thiazole derivatives were prepared using 2-bromo-4’-chloroacetophenone and thiosemicarbazones in ethanol under reflux . Optimization involves adjusting solvent polarity (e.g., PEG-400 as a green solvent ), catalyst selection (e.g., Bleaching Earth Clay at pH 12.5 ), and temperature control (70–80°C) to enhance yield and purity. Reaction progress is monitored via TLC, followed by recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing thiazole derivatives like 2-chloromethyl-4-(4-methoxyphenyl)-thiazole?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns (e.g., chloromethyl at C2 and methoxyphenyl at C4). Chemical shifts for thiazole protons typically appear at δ 7.5–8.5 ppm .

- IR Spectroscopy : Identifies functional groups (C-Cl stretch ~750 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .

- HRMS : Validates molecular formula (e.g., [M+H]+ ion for C11H10ClNO2S requires m/z 263.0078) .

- X-ray crystallography (if crystals form): Resolves stereochemical ambiguities, as demonstrated for structurally similar thiazole-pyrazole hybrids .

Q. What preliminary biological activities are reported for thiazole derivatives with chloromethyl and aryl substituents?

- Methodological Answer : Thiazoles with chlorophenyl/methoxyphenyl groups exhibit antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL) and antitumor potential (IC50: 10–50 µM against breast cancer cell lines) . Bioactivity screening should follow protocols like the MTT assay for cytotoxicity and agar diffusion for antimicrobial testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of thiazole derivatives?

- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism or solvent effects. For example, thiazole-thione tautomerism can shift NH proton signals. Use deuterated solvents (DMSO-d6 vs. CDCl3) to stabilize specific tautomers . Cross-validate with computational methods (DFT calculations for NMR chemical shifts) . If crystallography is unavailable, NOESY/ROESY can probe spatial arrangements of substituents .

Q. What strategies improve the selectivity of thiazole derivatives toward specific biological targets (e.g., kinases vs. microbial enzymes)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance DNA intercalation in anticancer assays .

- Molecular Docking : Screen against target proteins (e.g., EGFR kinase or CYP51 for antifungal activity) using AutoDock Vina. For instance, thiazole-triazole hybrids showed strong binding to fungal CYP51 (ΔG: −9.2 kcal/mol) .

- Prodrug Design : Mask the chloromethyl group with hydrolyzable esters to reduce off-target toxicity .

Q. How can in silico methods predict the pharmacokinetic and toxicity profiles of 2-chloromethyl-4-(4-methoxyphenyl)-thiazole?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Chloromethyl groups may increase hepatotoxicity risk (e.g., PAINS filters flag reactive alkylators) .

- MD Simulations : Assess stability in biological membranes (e.g., GROMACS with CHARMM36 forcefield) .

- Toxicity Alerts : Check for mutagenicity (Ames test models) and cardiotoxicity (hERG channel binding) via ProTox-II .

Q. What experimental and computational approaches address low solubility of hydrophobic thiazole derivatives?

- Methodological Answer :

- Formulation : Use co-solvents (PEG-400) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Derivatization : Introduce polar groups (e.g., sulfonate or tertiary amines) at non-critical positions .

- Computational Solubility Prediction : Hansen solubility parameters (HSPiP software) guide solvent selection for crystallization .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data for thiazole derivatives across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration in cell cultures) or compound purity. For example, residual DMSO in stock solutions can artifactually inhibit cell growth . Validate purity via HPLC (≥95%) and replicate assays in multiple cell lines (e.g., MCF-7 vs. HeLa) . Cross-reference with structural analogs; chlorophenyl-thiazoles consistently show stronger activity than fluorophenyl variants .

Q. Tables of Key Data

Eigenschaften

IUPAC Name |

2-(chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNOS/c1-14-9-4-2-8(3-5-9)10-7-15-11(6-12)13-10/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCBSXJNOCRKMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259315 | |

| Record name | 2-(Chloromethyl)-4-(4-methoxyphenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170881-69-3 | |

| Record name | 2-(Chloromethyl)-4-(4-methoxyphenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170881-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-4-(4-methoxyphenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.